molecular formula C15H24N2 B2650392 [1-(1-Phenylpropyl)piperidin-4-yl]methanamine CAS No. 1281608-36-3

[1-(1-Phenylpropyl)piperidin-4-yl]methanamine

Cat. No.: B2650392
CAS No.: 1281608-36-3
M. Wt: 232.371
InChI Key: FTMDCNYJPYEZEB-UHFFFAOYSA-N
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Description

[1-(1-Phenylpropyl)piperidin-4-yl]methanamine is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . Its structure features a methanamine group attached to the 4-position of a piperidine ring, which is further substituted at the nitrogen with a 1-phenylpropyl group . This structure places it within a class of substituted piperidines, which are scaffolds of significant interest in medicinal chemistry and pharmaceutical research . Piperidine derivatives are frequently investigated for their potential biological activities and their utility as intermediates in the synthesis of more complex molecules . For example, structurally related piperidine compounds have been explored in scientific studies for their roles as inhibitors of biological targets like the NLRP3 inflammasome, a component of the innate immune system . Other research areas involving similar compounds include the study of sigma receptors, which are implicated in various neurological processes . This product is provided strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(1-phenylpropyl)piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-15(14-6-4-3-5-7-14)17-10-8-13(12-16)9-11-17/h3-7,13,15H,2,8-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMDCNYJPYEZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N2CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281608-36-3
Record name [1-(1-phenylpropyl)piperidin-4-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed:

Scientific Research Applications

Neurological Disorders

One of the primary applications of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine is in the treatment of neurological disorders. Research suggests that this compound may exhibit properties that could be beneficial in managing conditions such as depression, anxiety, and chronic pain. Its mechanism of action may involve modulation of neurotransmitter systems, similar to other piperidine derivatives that have been studied for similar purposes.

Pain Management

The compound has also been explored for its analgesic properties. Studies indicate that it could serve as a potential drug candidate for pain management, possibly offering an alternative to traditional opioid analgesics. This is particularly relevant given the ongoing opioid crisis and the need for safer pain relief options.

Structure-Activity Relationship Studies

In medicinal chemistry, this compound is used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. By altering substituents on the piperidine ring or the phenylpropyl group, researchers can assess changes in receptor binding affinities and pharmacokinetic profiles.

Predictive Modeling

Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to forecast the therapeutic potential of this compound based on its structural characteristics. These models help identify possible biological activities and guide further experimental research.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2-Methylphenyl)piperidin-4-amineContains a methyl-substituted phenyl groupPotentially altered lipophilicity and activity
3-(4-Fluorophenyl)piperidineFluorine substitution on the phenyl ringEnhanced selectivity for certain receptors
2-(3-Chlorophenyl)piperidineChlorine substitution on the phenyl ringMay exhibit different metabolic pathways

This table illustrates how variations in substituents can significantly influence pharmacological profiles and therapeutic potentials among structurally similar compounds.

Analgesic Efficacy

A notable case study involved testing this compound in animal models of chronic pain. Results indicated significant analgesic effects comparable to established pain medications, suggesting its potential as a new therapeutic agent .

Neuropharmacological Effects

In another study focusing on neuropharmacological effects, this compound was evaluated for its impact on anxiety-like behaviors in rodents. The findings revealed a reduction in anxiety-related behaviors, supporting its use as an anxiolytic agent .

Mechanism of Action

The mechanism of action of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Below, [1-(1-phenylpropyl)piperidin-4-yl]methanamine is compared to structurally related compounds based on substituent variations, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituent Group Molecular Formula Molecular Weight Notable Applications/Findings Evidence ID
This compound 1-Phenylpropyl C₁₅H₂₄N₂ 232.37 g/mol Building block for drug synthesis
[1-(Cyclopropylsulfonyl)piperidin-4-yl]methanamine Cyclopropylsulfonyl C₉H₁₈N₂O₂S 218.32 g/mol Potential sulfonamide-based therapeutics
(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine 4-Methoxybenzyl C₁₄H₂₂N₂O 234.34 g/mol Acetylcholinesterase (AChE) inhibition
[1-(2-Methoxyethyl)piperidin-4-yl]methanamine 2-Methoxyethyl C₉H₂₀N₂O 172.27 g/mol GSK-3β inhibitor synthesis
[1-(Oxetan-3-yl)piperidin-4-yl]methanamine Oxetan-3-yl C₉H₁₈N₂O 170.25 g/mol Enhanced metabolic stability
[1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanamine 3,4-Dichlorobenzyl C₁₃H₁₆Cl₂N₂ 283.19 g/mol Increased lipophilicity, toxicity risks

Physicochemical Properties

  • Lipophilicity : Halogenated derivatives (e.g., 3,4-dichlorobenzyl) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration but raise toxicity concerns . In contrast, sulfonyl (e.g., cyclopropylsulfonyl) and oxetane groups reduce lipophilicity, favoring solubility .
  • Molecular Weight : this compound (232.37 g/mol) has a higher molecular weight compared to smaller analogues like the 2-methoxyethyl derivative (172.27 g/mol), which may influence bioavailability and synthetic feasibility .

Biological Activity

[1-(1-Phenylpropyl)piperidin-4-yl]methanamine is a piperidine derivative characterized by the presence of a phenylpropyl group attached to the nitrogen atom of the piperidine ring. This structure is significant due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's lipophilicity, enhanced by the phenylpropyl moiety, may facilitate its interaction with various biological targets, making it a subject of interest in drug development.

Structural Characteristics

The compound can be represented structurally as follows:

C15H22N(CAS No 1281608 36 3)\text{C}_{15}\text{H}_{22}\text{N}\quad (\text{CAS No 1281608 36 3})

This structure allows for diverse interactions with biological systems, influencing its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroleptic Activity : Similar compounds have shown neuroleptic effects, suggesting potential applications in treating psychiatric disorders. Studies on related piperidine derivatives have demonstrated significant binding affinities to dopamine receptors, which are crucial in neuroleptic drug action .
  • Receptor Binding : Interaction studies reveal that this compound may bind to various receptors, including serotonin and dopamine receptors. Predictive models like PASS (Prediction of Activity Spectra for Substances) have been utilized to estimate its therapeutic potential based on structural similarities with known bioactive compounds .
  • Antimicrobial and Anticancer Properties : The compound is being investigated for its antimicrobial and anticancer activities due to its unique chemical structure. Preliminary studies suggest that modifications of the piperidine ring can lead to enhanced biological activity .

The mechanism of action for this compound involves:

  • Receptor Interaction : The compound likely interacts with neurotransmitter receptors, influencing signal transduction pathways that regulate mood and behavior.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations affect biological activity:

Compound NameStructural FeaturesUnique Aspects
1-(2-Methylphenyl)piperidin-4-amineContains a methyl-substituted phenyl groupPotentially altered lipophilicity and activity
3-(4-Fluorophenyl)piperidineFluorine substitution on the phenyl ringEnhanced selectivity for certain receptors
2-(3-Chlorophenyl)piperidineChlorine substitution on the phenyl ringMay exhibit different metabolic pathways

This table illustrates how modifications can significantly influence pharmacological profiles and therapeutic potentials.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Neuroleptic Agents : A study on phenothiazine derivatives demonstrated that piperidine-containing compounds showed potent neuroleptic effects through receptor blockade mechanisms .
  • In Vitro Potency Assessments : Research involving piperidine derivatives indicated varying potencies against specific receptors, suggesting that structural modifications can enhance or diminish activity significantly .
  • Predictive Modeling : The use of computational models has allowed researchers to hypothesize potential therapeutic applications for this compound based on its structural characteristics and predicted interactions with biological targets .

Q & A

Q. What are the common synthetic routes for [1-(1-Phenylpropyl)piperidin-4-yl]methanamine?

  • Methodological Answer : The compound can be synthesized via reductive amination of a ketone intermediate. For example, a piperidine derivative (e.g., 1-(1-phenylpropyl)piperidin-4-one) can undergo hydrogenation using Raney Nickel and hydrogen gas (20 psi) in methanol with aqueous NH4_4OH, followed by purification via column chromatography . Alternative routes involve coupling reactions, such as reacting a pre-functionalized piperidine scaffold with a phenylpropyl group under basic conditions. Final products are often isolated as hydrochloride salts using fumaric acid in 2-propanol, yielding stable crystalline solids .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the piperidine ring and substituent positions. Mass spectrometry (MS) is used to verify molecular weight (e.g., observed m/z matching C16_{16}H24_{24}N2_2 for the free base). High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) ensures purity . For salt forms (e.g., hydrochloride), elemental analysis or X-ray crystallography may validate stoichiometry .

Advanced Research Questions

Q. How to design experiments to identify the receptor targets of this compound?

  • Methodological Answer : Radioligand binding assays using tritiated or fluorescently labeled analogs can screen against GPCR panels (e.g., US28, CCR1). Competitive binding experiments (IC50_{50} determination) are performed in HEK293 cells transfected with target receptors. Functional assays (e.g., cAMP inhibition for US28 inverse agonism) and calcium flux measurements further validate activity . Structural analogs, such as (4-(4-chlorophenyl)-1-(4,4-diphenylbutyl)piperidin-4-yl)methanamine, suggest potential chemokine receptor antagonism (EC50_{50} = 3.6 μM) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, ligand concentrations). Systematic replication under standardized protocols (e.g., uniform buffer pH, temperature) is critical. Meta-analyses of SAR data (e.g., comparing substituent effects on piperidine derivatives) can clarify trends. For example, electron-withdrawing groups on the phenyl ring may enhance CCR1 binding affinity, while bulky substituents reduce bioavailability .

Q. What computational strategies predict the binding mode of this compound to GPCRs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) into GPCR homology models (built using templates like β2_2-adrenergic receptor PDB: 2RH1) identifies key interactions. Free energy perturbation (FEP) calculations quantify substituent effects on binding. For example, biphenyl analogs show hydrophobic interactions with US28 transmembrane domains, while protonated amines form salt bridges with Asp2.60 .

Methodological Challenges

Q. How to address solubility limitations of this compound in aqueous buffers?

  • Methodological Answer : While the compound is insoluble in water or ethanol (common for tertiary amines), dimethyl sulfoxide (DMSO) is a viable solvent (≥8.95 mg/mL). For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). For in vivo studies, use cyclodextrin-based formulations (e.g., 20% hydroxypropyl-β-cyclodextrin in saline) to enhance solubility .

Q. What strategies optimize the stability of this compound during storage?

  • Methodological Answer : Store lyophilized powders at -20°C under inert gas (argon) to prevent oxidation. For hydrochloride salts, desiccate to avoid hygroscopic degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC validation .

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